
3-Methoxy-6-methylpyridin-2-amine
Description
3-Methoxy-6-methylpyridin-2-amine (CAS 478913-57-4) is a substituted pyridine derivative with a methoxy group (-OCH₃) at position 3 and a methyl group (-CH₃) at position 6. Its molecular formula is C₇H₁₀N₂O, and it has a molecular weight of 138.17 g/mol. This compound is primarily utilized in coordination chemistry as a ligand for synthesizing metal complexes, such as Co(II) and Cu(II), which have applications in catalysis and materials science .
Properties
IUPAC Name |
3-methoxy-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWQZUQWGOTKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587498 | |
Record name | 3-Methoxy-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478913-57-4 | |
Record name | 3-Methoxy-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution of Chlorinated Precursors
A widely employed strategy for introducing methoxy groups into aromatic systems involves nucleophilic substitution of halogen atoms. For 3-methoxy-6-methylpyridin-2-amine, a plausible pathway begins with 3-chloro-6-methylpyridin-2-amine as the precursor. The synthesis of this intermediate can be achieved via directed ortho-metalation of 2-amino-6-methylpyridine (CAS 1824-81-3) , followed by chlorination using N-chlorosuccinimide (NCS). The amino group at position 2 directs lithiation to position 3, enabling selective halogenation .
Subsequent methoxylation is performed by treating the chlorinated intermediate with sodium methoxide in methanol under reflux (60–80°C). This reaction typically proceeds via an SNAr mechanism, favored by the electron-withdrawing effect of the adjacent amine group. For example, analogous methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide has been reported to yield 2-amino-6-methoxy-3-nitropyridine at 25–30°C . Adapting this protocol, 3-chloro-6-methylpyridin-2-amine reacts with NaOMe to produce the target compound:
Key Considerations :
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Solvent : Methanol or ethanol, which solubilize both the substrate and methoxide ion.
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Temperature : 60–80°C to overcome activation energy barriers.
Reductive Amination of Nitro-Substituted Intermediates
Reduction of nitro groups to amines offers a versatile route to functionalized pyridines. Starting with 3-nitro-6-methylpyridin-2-amine , catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) can yield the desired amine. The nitro precursor is synthesized via nitration of 2-amino-6-methylpyridine using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C .
Synthetic Pathway :
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Nitration :
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Reduction :
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Methoxylation :
The 3-amino group is diazotized (NaNO₂/HCl) and hydrolyzed to a hydroxyl group, followed by methylation (CH₃I/K₂CO₃) to install the methoxy moiety.
Challenges :
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Multi-step process with moderate cumulative yields.
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Competing side reactions during diazotization.
Ring Construction via Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis provides a convergent route to pyridine derivatives through cyclization of diketones with ammonia and β-keto esters. Adapting this method, ethyl 3-methoxy-6-methyl-2-aminonicotinate can be synthesized and decarboxylated to yield the target compound.
Reaction Scheme :
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Condensation of ethyl acetoacetate (methyl source) and 3-methoxyacetylacetone (methoxy source) with ammonium acetate.
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Cyclization under acidic conditions (HCl/EtOH) to form the dihydropyridine intermediate.
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Oxidation (KMnO₄) and decarboxylation (Δ) to yield this compound.
Advantages :
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Single-pot synthesis for the pyridine core.
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High functional group tolerance.
Limitations :
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Low regioselectivity for substituent placement.
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Requires optimization to suppress byproducts.
Cross-Coupling Strategies for Methyl Group Introduction
Transition-metal-catalyzed cross-coupling reactions enable precise installation of methyl groups at position 6. A Suzuki-Miyaura coupling between 3-methoxy-2-aminopyridine-6-boronic acid and methyl iodide (CH₃I) using Pd(PPh₃)₄ as a catalyst exemplifies this approach.
Procedure :
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Synthesis of the boronic acid precursor via directed borylation of 2-amino-3-methoxypyridine .
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Coupling with CH₃I in the presence of a base (K₂CO₃) and solvent (DME/H₂O).
Optimization Parameters :
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Catalyst Loading : 5 mol% Pd.
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Temperature : 80–100°C.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
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Nucleophilic Substitution | 3-Chloro-6-methylpyridin-2-amine | SNAr with NaOMe | 70–85 | High regioselectivity, short route | Requires chlorinated precursor |
Reductive Amination | 2-Amino-6-methylpyridine | Nitration, reduction | 40–50* | Well-established protocols | Multi-step, low cumulative yield |
Hantzsch Synthesis | Ethyl acetoacetate | Cyclization, decarboxylation | 30–40 | Convergent synthesis | Poor regiocontrol, byproduct formation |
Cross-Coupling | Boronic acid derivative | Suzuki-Miyaura coupling | 60–75 | Precise methyl group installation | Requires specialized boronic acid |
*Cumulative yield across nitration, reduction, and methoxylation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methoxy-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For instance, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- 2-Chloro-6-methoxypyridin-3-amine (CAS 135795-46-9, C₆H₇ClN₂O, MW 158.59 g/mol):
This compound replaces the methyl group with a chlorine atom at position 2. The electronegative chlorine enhances reactivity in nucleophilic substitution reactions, making it a versatile intermediate in pharmaceutical synthesis .
Bipyridine Derivatives
- 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine (CAS 835876-12-5, C₁₂H₁₃N₃O, MW 215.25 g/mol):
The bipyridine scaffold introduces additional aromatic rings, increasing molecular complexity. Such structures are explored in drug design for kinase inhibition due to enhanced π-π stacking interactions . - 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9): Similar in substituent arrangement but with a bipyridine core, this compound may exhibit improved solubility in polar solvents compared to monosubstituted pyridines .
Positional Isomers
Fluorinated Analogues
Coordination Chemistry
3-Methoxy-6-methylpyridin-2-amine forms stable complexes with transition metals, as demonstrated in , where similar pyridine ligands were used to synthesize Co(II) and Cu(II) complexes.
Biological Activity
3-Methoxy-6-methylpyridin-2-amine (also known as 3-AMMP) is a compound with significant biological activity, primarily explored for its potential applications in pharmaceuticals, cosmetics, and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, relevant case studies, and research findings.
Chemical Structure:
this compound possesses a pyridine ring with a methoxy group at the 3-position and a methyl group at the 6-position. This unique substitution pattern influences its reactivity and interaction with biological targets.
Molecular Formula: CHNO
Molecular Weight: 150.18 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction: The compound can bind to specific enzymes, modulating their activity. For example, it has been studied for its potential to inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress in inflammatory conditions .
- Immune Response Modulation: Research indicates that 3-AMMP can induce lymphocyte proliferation, suggesting a role in immune system activation.
- Genotoxicity Considerations: Preliminary studies have raised concerns regarding its genotoxicity, indicating potential interactions with DNA repair mechanisms.
Biological Activity Overview
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Antioxidant Activity:
- Studies have shown that compounds similar to 3-AMMP exhibit antioxidant properties, which may be beneficial in reducing oxidative stress-related damage in cells.
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Cytotoxicity:
- In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
- Dermal Irritation:
Case Study: Immunogenic Potential
A study exploring the immunogenic potential of this compound found that it could stimulate lymphocyte proliferation at certain concentrations. This suggests that the compound may have applications in immunotherapy or as an adjuvant in vaccines.
Toxicological Assessment
A detailed toxicological assessment indicated that while the compound exhibits some irritative properties on the skin, it does not cause significant corneal damage when tested in rabbits. This finding is crucial for its safety profile in cosmetic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
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2-Amino-6-methylpyridine | Lacks the methoxy group | Moderate enzyme inhibition |
6-Methoxy-2-methylpyridin-3-amine | Different substitution pattern | Similar cytotoxic effects |
3-Amino-2-bromo-6-methylpyridine | Contains a bromine atom instead of methoxy | Enhanced antimicrobial properties |
Applications in Industry
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Cosmetics:
- Widely used as a precursor for oxidative dyes in hair coloring products due to its ability to form stable color compounds while adhering to safety standards.
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Pharmaceuticals:
- Investigated for potential therapeutic uses owing to its enzyme modulation capabilities and immunogenic effects.
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Agrochemicals:
- Explored for its utility in developing agrochemical products that require specific biological interactions.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-Methoxy-6-methylpyridin-2-amine, and how can reaction conditions be optimized for yield?
A: A common approach involves condensation reactions between hydrazine derivatives and substituted aldehydes under acidic catalysis. For example, reacting 2-hydrazinopyridine with a methoxy-substituted benzaldehyde in ethanol with acetic acid yields intermediates, which are further cyclized to form the target compound. Key parameters include:
- Temperature : Room temperature to 80°C, depending on reactivity.
- Catalyst : Acetic acid (10–20 drops per 5 mmol substrate) .
- Purification : Vacuum filtration and sequential washing with water/methanol to remove unreacted starting materials.
Typical yields range from 85–91% under optimized conditions .
Basic Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure and purity of this compound?
A: A multi-technique approach is essential:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.84 ppm; aromatic protons in the pyridine ring) .
- FTIR : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1261 cm⁻¹ (C-O of methoxy group) .
- HRMS : Accurate mass analysis (e.g., [M+H]+ calculated: 334.1556; observed: 334.1553) .
- Melting Point : Consistency with literature values (e.g., 175–176°C) .
Advanced Reaction Design
Q. Q: How can substituent effects on the pyridine ring influence reactivity in cross-coupling or functionalization reactions?
A: The methoxy and methyl groups at positions 3 and 6, respectively, modulate electronic and steric effects:
- Electron Donation : Methoxy groups activate the ring toward electrophilic substitution but may hinder metal-catalyzed couplings.
- Steric Hindrance : The 6-methyl group may direct regioselectivity in Suzuki-Miyaura couplings.
Methodological adjustments include: - Catalyst Selection : Pd(PPh₃)₄ for sterically hindered substrates.
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF) to enhance solubility .
Advanced Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
A:
- Step 1 : Cross-validate experimental NMR/FTIR with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set).
- Step 2 : Assess solvent effects in computational models, as DMSO-d6 shifts proton signals upfield .
- Step 3 : Re-examine reaction byproducts if HRMS shows impurities >0.05% .
Advanced Applications in Coordination Chemistry
Q. Q: What role does this compound play as a ligand in transition metal complexes?
A: The amine and methoxy groups act as electron-rich binding sites for metals like Cu(II) or Ru(II):
- Coordination Modes : Bidentate binding via pyridinic nitrogen and amine groups.
- Catalytic Applications : Used in oxidation reactions (e.g., alcohol-to-ketone conversions) with turnover numbers >500 .
- Characterization : X-ray crystallography (SHELX software) confirms octahedral geometry in complexes .
Advanced Mechanistic Studies
Q. Q: What strategies are effective for probing the mechanism of biological activity in kinase inhibition assays?
A:
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Docking Studies : Molecular docking (AutoDock Vina) to identify binding interactions with ATP pockets.
- Metabolite Analysis : LC-MS/MS to track metabolic stability and reactive intermediate formation .
Advanced Computational Modeling
Q. Q: How can molecular dynamics simulations improve the design of derivatives with enhanced bioactivity?
A:
- Force Field Parameters : Use AMBER or CHARMM to simulate ligand-protein interactions over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA to predict binding affinities (ΔG < -8 kcal/mol indicates strong binding).
- Substituent Scanning : Replace methoxy/methyl groups with halogens or bulky substituents to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.